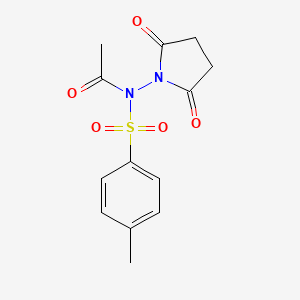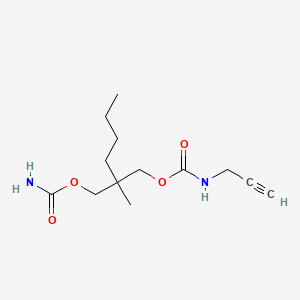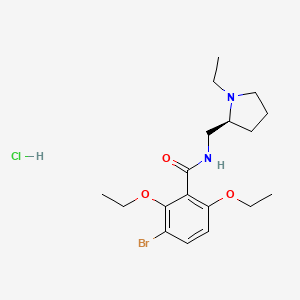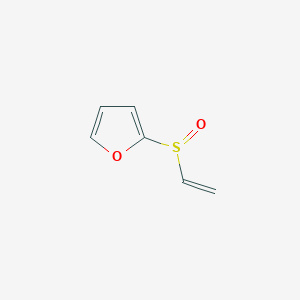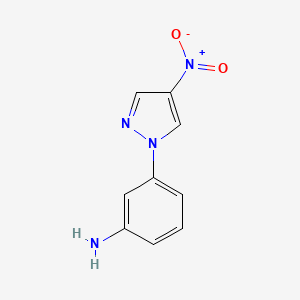![molecular formula C16H19NO3S B12898162 Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate CAS No. 89150-27-6](/img/structure/B12898162.png)
Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The compound also features a propanoate ester group and a methylthio-substituted phenyl group, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-amino-2-methylpropanenitrile and a carbonyl compound like 4-(methylthio)benzaldehyde. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Esterification: The resulting oxazole intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the final product, Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate involves its interaction with molecular targets and pathways in biological systems. The oxazole ring and the methylthio group play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate can be compared with other oxazole derivatives and similar compounds:
Ethyl 3-(2-ethyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 3-(2-methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoate: Similar structure but with a trifluoromethyl group instead of a methylthio group.
Ethyl 3-(2-methyl-4-(4-(methoxy)phenyl)oxazol-5-yl)propanoate: Similar structure but with a methoxy group instead of a methylthio group.
These comparisons highlight the uniqueness of Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate in terms of its specific functional groups and their impact on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
89150-27-6 |
|---|---|
Molekularformel |
C16H19NO3S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
ethyl 3-[2-methyl-4-(4-methylsulfanylphenyl)-1,3-oxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H19NO3S/c1-4-19-15(18)10-9-14-16(17-11(2)20-14)12-5-7-13(21-3)8-6-12/h5-8H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
PPRQCNUSIQBHJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(N=C(O1)C)C2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


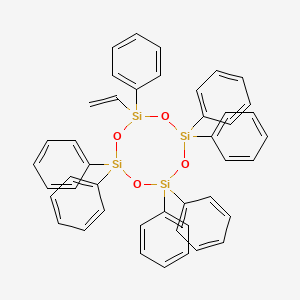
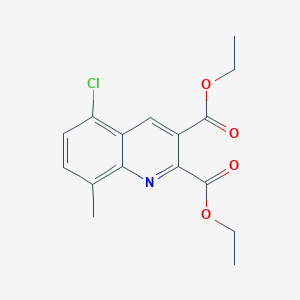
![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)

![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)
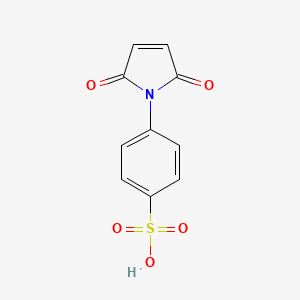
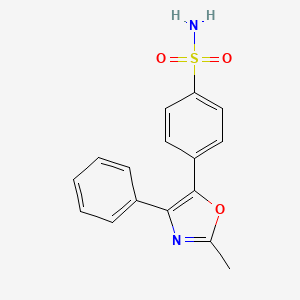
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
